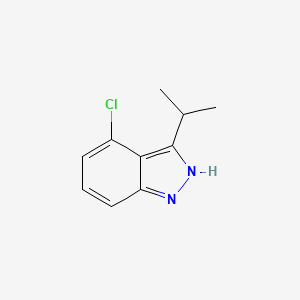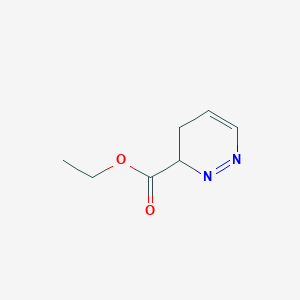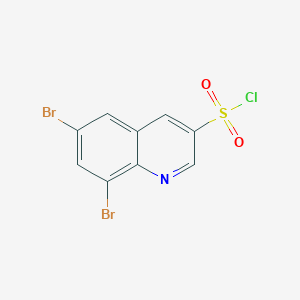![molecular formula C13H19CuF6O2Si2 B13123542 Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)acetylenecopper(I) is an organometallic compound that combines the properties of bis(trimethylsilyl)acetylene and hexafluoroacetylacetonato copper(I). This compound is known for its applications in chemical vapor deposition (CVD) processes, particularly for depositing copper films. It is a crystalline solid that is soluble in organic solvents and has a melting point of 51-54°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl)acetylene involves treating acetylene with butyl lithium followed by the addition of chlorotrimethylsilane. The reaction can be represented as follows:
Li2C2+2Me3SiCl→Me3SiC≡CSiMe3+2LiCl
For the preparation of bis(trimethylsilyl)acetylenecopper(I), bis(trimethylsilyl)acetylene is reacted with hexafluoroacetylacetonato copper(I) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl)acetylenecopper(I) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in cycloaddition reactions with 1,5-hexadiynes in the presence of CpCo(CO)2 to form benzocyclobutenes.
Nucleophilic Reactions: It acts as a nucleophile in Friedel-Crafts type acylations and alkylations.
Common Reagents and Conditions
Common reagents used in these reactions include:
CpCo(CO)2: Used in cycloaddition reactions.
Acyl Chlorides: Used in Friedel-Crafts acylations.
Alkyl Halides: Used in Friedel-Crafts alkylations.
Major Products
The major products formed from these reactions include benzocyclobutenes and various alkylated or acylated derivatives of bis(trimethylsilyl)acetylene .
Applications De Recherche Scientifique
Bis(trimethylsilyl)acetylenecopper(I) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of bis(trimethylsilyl)acetylenecopper(I) involves its ability to form stable complexes with various substrates. The copper center in the compound acts as a catalytic site, facilitating various chemical transformations. The hexafluoroacetylacetonato ligand stabilizes the copper center, while the bis(trimethylsilyl)acetylene moiety participates in the chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(II) hexafluoroacetylacetonate hydrate
- Copper(II) trifluoroacetylacetonate
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
- Tetrakis(acetonitrile)copper(I) hexafluorophosphate
Uniqueness
Bis(trimethylsilyl)acetylenecopper(I) is unique due to its combination of bis(trimethylsilyl)acetylene and hexafluoroacetylacetonato ligands, which provide both stability and reactivity. This makes it particularly useful in CVD processes and other applications where both stability and reactivity are required .
Propriétés
Formule moléculaire |
C13H19CuF6O2Si2 |
|---|---|
Poids moléculaire |
440.99 g/mol |
Nom IUPAC |
copper(1+);1,1,1,5,5,5-hexafluoropentane-2,4-dione;trimethyl(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C8H18Si2.C5HF6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1H;/q;-1;+1 |
Clé InChI |
DVGAIRAFIDKGBW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#C[Si](C)(C)C.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

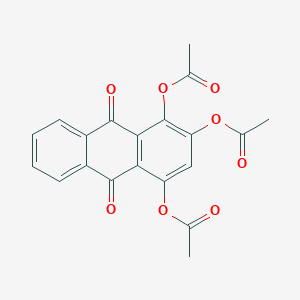
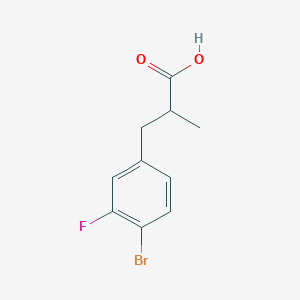

![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)

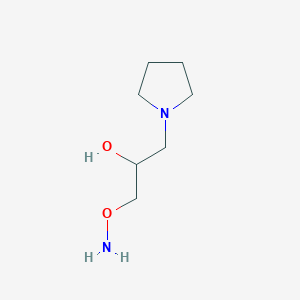
![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
